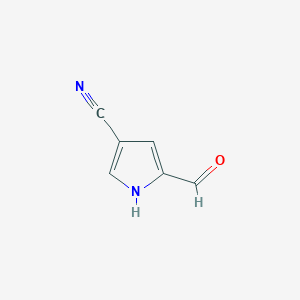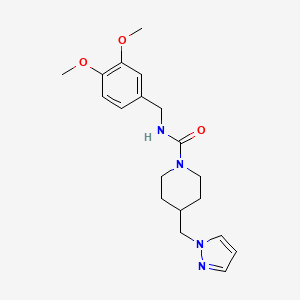
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, any common names, the molecular formula, and the structure of the molecule.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Molecular Interaction and Binding Studies
Research into compounds with similar structural motifs, such as pyrazole carboxamides and piperidine derivatives, often focuses on their interaction with biological receptors. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound with a similar structural framework, reveal detailed insights into molecular interactions with the CB1 cannabinoid receptor. These interactions are analyzed using molecular orbital methods, conformational analyses, and 3D-quantitative structure-activity relationship (QSAR) models, suggesting specific conformations and substituents critical for receptor binding and activity. Such research underscores the importance of structural elements in mediating biological effects, which could extend to the study of "4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide" in similar biological contexts (Shim et al., 2002).
Synthesis and Characterization of Analogues
The synthesis and characterization of structurally related pyrazole and piperidine derivatives offer valuable insights into the chemical properties and potential applications of "4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide." For example, the synthesis of novel pyrazole carboxamide derivatives containing piperazine moieties has been detailed, highlighting methodologies that could be applicable to synthesizing and studying the compound . These studies emphasize the importance of synthetic chemistry in exploring the potential biological and pharmacological activities of such molecules (Hong-Shui Lv et al., 2013).
Biological Activity of Related Compounds
Research into compounds with pyrazole and piperidine structures often explores their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For instance, studies on thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis GyrB inhibitors present a framework for assessing the antimicrobial potential of similar compounds. These studies provide a foundation for understanding how structural variations in compounds like "4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide" might influence biological activity, particularly in the context of infectious disease research (V. U. Jeankumar et al., 2013).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-25-17-5-4-16(12-18(17)26-2)13-20-19(24)22-10-6-15(7-11-22)14-23-9-3-8-21-23/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBHUHRJXOETLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCC(CC2)CN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2956169.png)
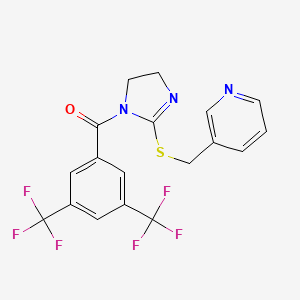
![methyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2956171.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2956174.png)
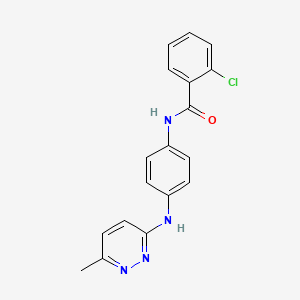
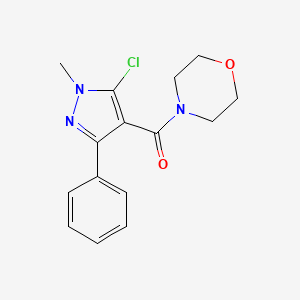
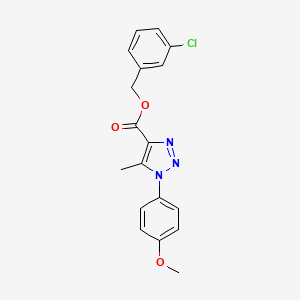
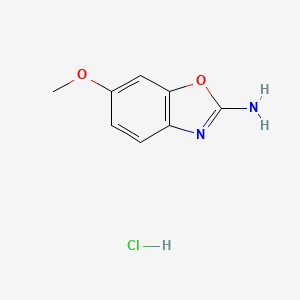
![N-(3-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2956184.png)
![3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2956185.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2956190.png)
![Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2956191.png)
